molecular formula C15H16S2 B079422 2,2-Bis(phenylthio)propane CAS No. 14252-46-1

2,2-Bis(phenylthio)propane

Cat. No. B079422
CAS RN: 14252-46-1
M. Wt: 260.4 g/mol
InChI Key: VMXYIOCIINRYCX-UHFFFAOYSA-N
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Description

2,2-Bis(phenylthio)propane, also known as diphenylthiopropane (DPTP), is a chemical compound that is commonly used in scientific research. It is a colorless, crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. DPTP has several applications in the field of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of DPTP is not well understood, but it is believed to act as a thiol-disulfide exchange reagent. It can react with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds. This can affect the structure and function of the biomolecule, leading to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

DPTP has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can affect cognitive processes such as memory and learning. Additionally, DPTP has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using DPTP in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use. Additionally, DPTP is relatively stable and can be stored for long periods without degradation. However, one limitation of using DPTP is its potential toxicity, which can affect the results of experiments. Care should be taken to use DPTP in appropriate concentrations and to avoid exposure to the compound.

Future Directions

There are several future directions for the use of DPTP in scientific research. One area of interest is the development of new synthetic methods using DPTP as a reagent. Additionally, DPTP could be used as a tool for studying the role of disulfide bonds in protein structure and function. Finally, the antioxidant properties of DPTP could be further explored for potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Conclusion:
2,2-Bis(phenylthio)propane is a versatile reagent that has several applications in scientific research. Its high solubility in organic solvents, stability, and reactivity make it a valuable tool for the synthesis of various organic compounds. Additionally, its potential effects on biochemical and physiological processes make it an interesting compound for further study. While there are limitations to its use, careful handling and appropriate use of DPTP can lead to valuable insights in the field of chemistry, biology, and medicine.

Synthesis Methods

The synthesis of DPTP involves the reaction between 1,3-dichloropropane and thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via the substitution of the chlorine atoms by the thiol groups, resulting in the formation of DPTP. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

DPTP is widely used in scientific research as a reagent for the synthesis of various organic compounds. It can be used as a thiol protecting group in peptide synthesis, as well as a building block for the synthesis of sulfur-containing compounds. Additionally, DPTP has been used as a ligand in organometallic chemistry and as a reagent for the synthesis of chiral compounds.

properties

CAS RN

14252-46-1

Product Name

2,2-Bis(phenylthio)propane

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-phenylsulfanylpropan-2-ylsulfanylbenzene

InChI

InChI=1S/C15H16S2/c1-15(2,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

VMXYIOCIINRYCX-UHFFFAOYSA-N

SMILES

CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2

Canonical SMILES

CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2

synonyms

2,2-bis(phenylthio)propane

Origin of Product

United States

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